Methyl 4-bromo-3-(2-methylallyloxy)benzoate
Overview
Description
“Methyl 4-bromo-3-(2-methylallyloxy)benzoate” is a chemical compound with the molecular formula C12H13BrO3 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of a similar compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been described in a study . The synthesis involved mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. The reaction was heated to 80 °C for 3 days to form a dark purple viscous solution .Scientific Research Applications
Crystal Structure Analysis
Methyl 4-bromo-3-(2-methylallyloxy)benzoate has been analyzed for its crystal structure. Studies like the one conducted by Suchetan et al. (2016) have compared the crystal structures of similar bromo-hydroxy-benzoic acid derivatives. This research is important for understanding the molecular architecture and potential applications in materials science and pharmaceuticals (Suchetan et al., 2016).
Application in Synthesis
The compound has been used in the synthesis of various chemicals. For example, it plays a role in the synthesis of d-forosamine, as shown in research by Baer and Hanna (1981). This type of research is critical for developing new pharmaceutical compounds and understanding chemical reactions (Baer & Hanna, 1981).
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of other chemicals. For instance, Lou Hong-xiang (2012) discussed its use in synthesizing bisbibenzyls, which are natural products with various biological activities. Understanding these pathways is essential for the development of new organic compounds (Lou Hong-xiang, 2012).
Liquid Crystalline and Fluorescence Properties
Studies have also explored its role in the synthesis of compounds with liquid crystalline and fluorescence properties. Muhammad et al. (2016) investigated the synthesis of methyl 4-(4-alkoxystyryl)benzoates and studied their thermal stability and mesophase behavior, which is significant for applications in materials science and optoelectronics (Muhammad et al., 2016).
Biological Evaluation
Additionally, the compound has been included in studies for biological evaluation. The research by Gaydou et al. (2006) on the synthesis of 3-cyanoflavones, which involves derivatives of this compound, contributes to the understanding of their biological activity and potential pharmaceutical applications (Gaydou et al., 2006).
Mechanism of Action
Target of Action
It is known that brominated benzoates, such as this compound, often target proteins or enzymes in the body, interacting with them to cause a change in their function .
Mode of Action
Methyl 4-bromo-3-(2-methylallyloxy)benzoate, like other brominated benzoates, likely interacts with its targets through a process known as free radical bromination . This process involves the removal of a hydrogen atom from the target molecule, which is then replaced by a bromine atom . The presence of the bromine atom can significantly alter the function of the target molecule .
Biochemical Pathways
Brominated benzoates are known to be involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .
Pharmacokinetics
As a brominated benzoate, it is likely to be absorbed into the body and distributed to various tissues where it can interact with its targets . The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the specific metabolic pathways present in the body .
Result of Action
The introduction of a bromine atom into a target molecule can significantly alter its function, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target molecule .
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-3-(2-methylallyloxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The ester group in this compound is slightly twisted out of the plane of the central aromatic ring, which may influence its interactions with biomolecules . This compound is known to act as a catalyst in the rearrangement of benzylthiothiazoline derivatives, which are potential aldose reductase inhibitors . Additionally, it is used in the preparation of potential anti-HIV agents .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ester group, which is slightly twisted out of the plane of the central aromatic ring, plays a role in its binding interactions with enzymes and proteins . This structural feature may influence the compound’s ability to inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses are also important considerations when evaluating the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in metabolic flux and metabolite levels is crucial for understanding its impact on cellular metabolism . The interactions with specific enzymes can lead to changes in the levels of metabolites, influencing overall cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, which influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLTIVDZZNPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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